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Abstract
Dacemazine hydrochloride, a phenothiazine derivative, has been recognized primarily for its

role as a first-generation H1 histamine antagonist. First synthesized in the mid-20th century, its

therapeutic applications have been explored, including its use in combination formulations for

antispasmodic and antitussive effects. More recently, the broader class of phenothiazines has

garnered significant interest for its potential anticancer activities, prompting a re-evaluation of

compounds like Dacemazine hydrochloride. This technical guide provides an in-depth

overview of Dacemazine hydrochloride, including its chemical properties, synthesis,

mechanism of action as an H1 antagonist, and the putative signaling pathways involved in the

anticancer effects of the broader phenothiazine class. This document synthesizes available

data and presents representative experimental protocols and visualizations to serve as a

resource for researchers in pharmacology and drug development.

Introduction
Dacemazine, also known as Ahistan or Histantine, is a phenothiazine derivative first described

in 1951.[1] As a member of the first-generation antihistamines, it acts as a competitive

antagonist at the H1 histamine receptor.[1][2] While it was never marketed as a standalone

drug, a combination of dacemazine and di-tert-butylnaphthalenesulfonate was sold under the

trade name Codopectyl as an antispasmodic and antitussive.[1] Beyond its antihistaminic

properties, Dacemazine has been evaluated for its potential as an anticancer agent, a field of
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growing interest for many phenothiazine derivatives.[1][3] This guide aims to provide a

comprehensive technical overview of Dacemazine hydrochloride for the scientific community.

Chemical and Physical Properties
Dacemazine hydrochloride is the hydrochloride salt of Dacemazine. Its chemical structure is

characterized by a phenothiazine core with a dimethylaminoacetyl group attached to the

nitrogen atom of the central ring.

Property Value Source

IUPAC Name

2-(dimethylamino)-1-

phenothiazin-10-ylethanone

hydrochloride

[1]

Synonyms
Dacemazine HCl, Ahistan HCl,

Histantine HCl
[2]

CAS Number 25384-29-6 [2]

Molecular Formula C16H17ClN2OS [2]

Molecular Weight 320.84 g/mol [2]

Appearance
White to faint yellow crystalline

powder
[1]

Solubility
Freely soluble in water and

soluble in alcohol
[1]

Synthesis of Dacemazine
The synthesis of Dacemazine involves a two-step process starting from phenothiazine.[1]

Synthesis Workflow
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A simplified workflow for the synthesis of Dacemazine.

Experimental Protocol: Synthesis of Dacemazine
The following is a representative protocol based on the described synthesis of Dacemazine.[1]

Step 1: Amide formation to produce 10-(Chloroacetyl)-phenothiazine

Dissolve phenothiazine in a suitable anhydrous solvent (e.g., benzene or toluene) in a

reaction flask equipped with a reflux condenser and a dropping funnel.

Slowly add chloroacetyl chloride to the solution while stirring.

After the addition is complete, heat the mixture to reflux for several hours to drive the

reaction to completion.

Cool the reaction mixture and remove the solvent under reduced pressure.

The resulting crude 10-(Chloroacetyl)-phenothiazine can be purified by recrystallization from

a suitable solvent like ethanol.

Step 2: Displacement of chlorine with dimethylamine to form Dacemazine

Dissolve the purified 10-(Chloroacetyl)-phenothiazine in a suitable solvent (e.g., ethanol).
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Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas bubbled

through the solution).

Heat the mixture in a sealed reaction vessel or under reflux for several hours.

After the reaction is complete, cool the mixture and remove the solvent.

The crude Dacemazine can be purified by recrystallization or column chromatography. To

obtain Dacemazine hydrochloride, the free base is dissolved in a suitable solvent (e.g.,

ether) and treated with a solution of hydrogen chloride in the same or another suitable

solvent. The resulting precipitate is then collected and dried.

Mechanism of Action
H1 Histamine Receptor Antagonism
Dacemazine hydrochloride's primary mechanism of action is as a competitive antagonist of

the histamine H1 receptor.[1] Histamine is a key mediator in allergic reactions, and by blocking

its binding to H1 receptors, Dacemazine can mitigate symptoms such as itching, vasodilation,

and increased vascular permeability.
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Signaling pathway of the H1 histamine receptor and its inhibition by Dacemazine.

Potential Anticancer Activity of Phenothiazines
While specific data for Dacemazine is limited, the broader class of phenothiazines has

demonstrated anticancer properties through various mechanisms. These include the

modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
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General signaling pathways implicated in the anticancer effects of phenothiazines.

Experimental Data and Protocols
Specific quantitative data for Dacemazine hydrochloride regarding its H1 receptor binding

affinity and anticancer potency are not readily available in recent literature. The following tables

present comparative data for other phenothiazine derivatives to provide context and the

protocols describe standard methods that would be used to evaluate Dacemazine.
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Comparative Anticancer Activity of Phenothiazine
Derivatives
The following table shows the IC50 values of some novel phenothiazine derivatives against

different cancer cell lines, providing a benchmark for potential anticancer activity.

Compound Cell Line IC50 (µM)

Thioridazine A549 (Lung) 12.5

MCF-7 (Breast) 10.2

Fluphenazine U87 (Glioblastoma) 8.7

PC-3 (Prostate) 11.4

Chlorpromazine HeLa (Cervical) 15.3

HT-29 (Colon) 18.1

Note: These values are for comparative purposes and were not obtained for Dacemazine
hydrochloride.

Experimental Protocol: Histamine H1 Receptor Binding
Assay
This protocol describes a standard competitive radioligand binding assay to determine the

affinity of a test compound for the H1 receptor.

Materials:

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO

cells).

Radioligand: [³H]-mepyramine.

Test compound: Dacemazine hydrochloride.

Assay buffer: 50 mM Tris-HCl, pH 7.4.
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Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

Scintillation cocktail.

Procedure:

Prepare serial dilutions of Dacemazine hydrochloride in the assay buffer.

In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration close to its

Kd), and either buffer (for total binding), a saturating concentration of a known H1 antagonist

(for non-specific binding), or the test compound.

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with

cold wash buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding at each concentration of the test compound and determine the

IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT
Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on

cancer cell lines.

Materials:

Cancer cell line of interest (e.g., MCF-7, A549).

Complete cell culture medium.

Dacemazine hydrochloride.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of Dacemazine hydrochloride and incubate for a

specified period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the

MTT to formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC50 value from the dose-response curve.

Conclusion
Dacemazine hydrochloride is a phenothiazine derivative with a primary, well-established role

as an H1 histamine antagonist. While its clinical use has been limited, the growing interest in

repurposing phenothiazines for cancer therapy suggests that Dacemazine and related

compounds may warrant further investigation. This guide provides a foundational

understanding of its chemical properties, synthesis, and mechanisms of action. The included

representative protocols and comparative data serve as a valuable resource for researchers

aiming to explore the pharmacological potential of Dacemazine hydrochloride in greater

detail. Further studies are needed to elucidate its specific anticancer activity and to obtain

quantitative pharmacological data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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